3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex heterocyclic compounds involves multiple steps, including condensation, nucleophilic displacement, and cyclization. For instance, a related process described the synthesis of a novel bioactive heterocycle, showing the intricate steps needed to create such complex molecules. These steps often involve starting from simpler compounds, using catalysts, and undergoing specific conditions to achieve the desired complex structure (Thimmegowda et al., 2009).
Molecular Structure Analysis
The molecular structure of complex heterocyclic compounds is characterized by various techniques such as crystallography. For example, a study on a similar compound highlighted its crystallization in a specific space group, with detailed parameters indicating the molecular orientation and interactions within the crystal lattice (Thimmegowda et al., 2009). These analyses provide insights into the compound's molecular geometry and potential interaction sites.
Applications De Recherche Scientifique
Antimicrobial Studies
- Triazole-Thiazolidine Compounds : Research on compounds related to triazoles, such as the synthesis of triazole-thiazolidine clubbed heterocyclic compounds, has shown promise in antimicrobial behavior. Similar compounds were synthesized, characterized, and screened for their antimicrobial properties (Rameshbabu, Gulati, & Patel, 2019).
Structural Analysis and Biological Activity
- Biologically Active Derivatives : Derivatives of 1,2,4 triazoles have been synthesized and characterized, revealing various intermolecular interactions crucial in biological activity. This indicates the potential for similar compounds in biological and pharmaceutical applications (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Application in Migraine Treatment
- Selective h5-HT1D Agonists : Studies on 4-hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl] piperidines have explored their potential as selective h5-HT1D agonists for treating migraines. This suggests the possibility of similar applications for compounds like 3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one (Bourrain et al., 1999).
Antifungal Applications
- Novel Antifungal Agents : A series of compounds including 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles have been synthesized and evaluated for antifungal activities. These findings hint at the potential antifungal applications of similar compounds (Sangshetti & Shinde, 2011).
Enzyme Inhibition for Disease Treatment
- Enzyme Inhibition Properties : Research on 1,2,4-Triazole bearing azinane analogues has demonstrated significant inhibition of enzymes like acetylcholine esterase and α-glucosidase, which are important in treating Alzheimer’s disease and diabetes mellitus. This suggests similar compounds may have therapeutic potential in these diseases (Asif et al., 2022).
Propriétés
IUPAC Name |
5-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O2/c1-21-17(25)23(14-2-3-14)15(20-21)11-4-6-22(7-5-11)16(24)12-8-13(18)10-19-9-12/h8-11,14H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXJSKHMFFCIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.